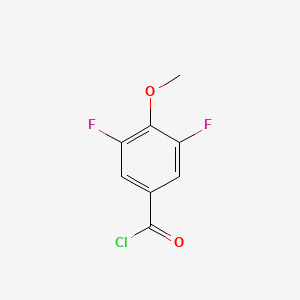

3,5-Difluoro-4-methoxybenzoyl chloride

Overview

Description

3,5-Difluoro-4-methoxybenzoyl chloride is used as a pharmaceutical intermediate, organic intermediate, and in chemical synthesis .

Molecular Structure Analysis

The molecular formula of 3,5-Difluoro-4-methoxybenzoyl chloride is C8H5ClF2O2 . It has a molecular weight of 206.58 .Physical And Chemical Properties Analysis

3,5-Difluoro-4-methoxybenzoyl chloride is a liquid at ambient temperature .Scientific Research Applications

Photophysical Characterization

3,5-Difluoro-4-methoxybenzoyl chloride and its derivatives have been studied for their photophysical behaviors. In a study by Santra et al. (2019), the focus was on (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and analogues as fluorogenic molecules that bind to the Spinach aptamer, a small RNA molecule. They are weakly fluorescent in liquid solvents, and the study showed that impeding photoisomerization significantly enhances the fluorescence signal. The research also explored the impact of solvent interactions on the fluorescence of DFHBI-type molecules, emphasizing their sensitivity to the medium’s pH and solvent-specific interactions like hydrogen bonding and polarity (Santra et al., 2019).

Chemical Reactions and Synthesis

Several studies have focused on chemical reactions involving compounds related to 3,5-Difluoro-4-methoxybenzoyl chloride. For instance, Amyes and Richard (1990) investigated the reaction rates of 4-methoxybenzyl chloride with different compounds, which yielded good yields of azide adduct from trapping of the 4-methoxybenzyl carbocation intermediate (Amyes & Richard, 1990). Additionally, Yüksek et al. (2008) conducted a study on the synthesis of new compounds by reacting 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with p-methoxybenzoyl chloride, offering insights into the effects of solvents and molecular structure on acidity (Yüksek et al., 2008).

Electrochemistry and Polymer Synthesis

Li Xiao and K. Johnson (2003) explored the electrochemistry of ionic liquids, identifying impurity chloride and investigating constant current electrolysis of these liquids. Their analysis included NMR and gas chromatography-mass spectrometry, potentially relevant to understanding the behavior of compounds like 3,5-Difluoro-4-methoxybenzoyl chloride in such environments (Li Xiao & K. Johnson, 2003). Moreover, Kricheldorf et al. (1999) discussed the synthesis of star-shaped, hyperbranched polyesters using 3,5-Bis(trimethylsiloxy)benzoyl chloride, indicating the versatility of benzoyl chloride derivatives in polymer synthesis (Kricheldorf et al., 1999).

Safety and Hazards

3,5-Difluoro-4-methoxybenzoyl chloride is classified as a skin corrosive and eye damage category 1B, and a specific target organ toxicity - single exposure category 3 substance . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name |

3,5-difluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(10)2-4(8(9)12)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZUCQYQLNPECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2928087.png)

![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)

![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)

![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2928101.png)